molecular formula C30H19BrN2 B1518326 9-(3-Bromophenyl)-9H-3,9'-bicarbazole

9-(3-Bromophenyl)-9H-3,9'-bicarbazole

Cat. No.: B1518326
M. Wt: 487.4 g/mol
InChI Key: XANJVYISFFZMKG-UHFFFAOYSA-N
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Description

9-(3-Bromophenyl)-9H-3,9'-bicarbazole is a bicarbazole derivative functionalized with a bromine atom at the meta position of the phenyl substituent. This structural motif combines the electron-rich bicarbazole core with the electron-withdrawing bromine atom, making it a candidate for use as a host material in organic light-emitting diodes (OLEDs). Its synthesis typically involves Ullmann coupling reactions, as seen in related bicarbazole derivatives . The bromophenyl group introduces steric bulk and electronic effects that influence solubility, thermal stability, and charge transport properties, distinguishing it from other bicarbazole-based hosts.

Properties

Molecular Formula

C30H19BrN2

Molecular Weight

487.4 g/mol

IUPAC Name

9-(3-bromophenyl)-3-carbazol-9-ylcarbazole

InChI

InChI=1S/C30H19BrN2/c31-20-8-7-9-21(18-20)32-29-15-6-3-12-25(29)26-19-22(16-17-30(26)32)33-27-13-4-1-10-23(27)24-11-2-5-14-28(24)33/h1-19H

InChI Key

XANJVYISFFZMKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC(=CC=C7)Br

Origin of Product

United States

Preparation Methods

Key Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling

The most widely adopted and efficient method for synthesizing 9-(3-Bromophenyl)-9H-3,9'-bicarbazole is the Suzuki-Miyaura coupling reaction. This method involves the cross-coupling of a carbazole derivative bearing a boronic acid group with a halogenated aromatic compound (in this case, a 3-bromophenyl derivative), catalyzed by palladium complexes.

General Reaction Scheme:

  • Reactants: (9-phenyl-9H-carbazol-3-yl)boronic acid and 3-bromo-9H-carbazole
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
  • Base: Potassium carbonate (K2CO3), typically in aqueous solution
  • Solvents: Mixture of toluene and ethanol
  • Conditions: Stirring under nitrogen atmosphere at 100°C for 12 hours

Outcome:

  • The reaction yields this compound as a grey powder.
  • Purification via recrystallization from ethanol affords the product with high purity.
  • Reported yield: approximately 82%.

Detailed Experimental Procedure

Step Description
1 Prepare a reaction mixture containing (9-phenyl-9H-carbazol-3-yl)boronic acid (14.2 g, 49.5 mmol), 3-bromo-9H-carbazole (11.1 g, 45.0 mmol), Pd(PPh3)4 (1.05 g, 0.9 mmol), K2CO3 (2.0 M aqueous solution, 80 mL), toluene (160 mL), and ethanol (80 mL).
2 Stir the mixture under nitrogen atmosphere at 100°C for 12 hours to facilitate coupling.
3 Allow the reaction mixture to cool to room temperature.
4 Filter the resulting grey powder from the solution.
5 Recrystallize the crude product from ethanol to obtain pure this compound.

Alternative Preparation Routes and Precursors

While the Suzuki-Miyaura coupling is the primary method for the bicarbazole derivative, the synthesis of key starting materials such as 3-bromo-9H-carbazole is also critical.

  • Synthesis of 3-Bromo-9H-carbazole:

    • Prepared by bromination of 9H-carbazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at low temperature (0°C), followed by stirring at room temperature for 24 hours.
    • The reaction mixture is then poured into distilled water, precipitating the product.
    • Purification involves filtration, washing, drying, and recrystallization from chloroform.
    • Yield: approximately 47%.
  • Synthesis of 3-Bromo-9-phenylcarbazole:

    • A copper-catalyzed reaction involving 3-bromo-9H-carbazole and bromobenzene in DMF with potassium acetate and dibenzo-18-crown-6 as phase-transfer catalyst at 120°C for 4 hours.
    • This intermediate can be further transformed into the bicarbazole derivative.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) Essential for efficient coupling
Base Potassium carbonate (K2CO3), aqueous solution Deprotonates boronic acid for coupling
Solvent system Toluene and ethanol mixture Balances solubility and reaction rate
Temperature 100°C Promotes reaction kinetics
Atmosphere Nitrogen Prevents oxidation of sensitive species
Reaction time 12 hours Ensures complete conversion

Purification Techniques

  • Recrystallization: The crude product is purified by recrystallization from ethanol, yielding a grey powder of high purity.
  • Filtration and Washing: Initial filtration removes insoluble impurities, followed by washing with solvents like distilled water and ethyl acetate.
  • Drying: Use of drying agents such as sodium sulfate to remove residual moisture before final concentration.

Summary Table of Preparation Methods

Compound/Intermediate Preparation Method Key Reagents & Conditions Yield (%) Reference
3-Bromo-9H-carbazole Bromination with NBS in DMF NBS, DMF, 0°C to RT, 24 h 47
3-Bromo-9-phenylcarbazole Copper-catalyzed coupling 3-bromo-9H-carbazole, bromobenzene, Cu, KAc, DMF, 120°C, 4h Not specified
This compound Suzuki-Miyaura coupling (9-phenyl-9H-carbazol-3-yl)boronic acid, 3-bromo-9H-carbazole, Pd(PPh3)4, K2CO3, toluene/ethanol, 100°C, 12h 82

Research Findings and Notes

  • The Suzuki-Miyaura coupling is favored for its high yield and selectivity in forming the bicarbazole linkage.
  • Reaction parameters such as catalyst loading, temperature, and solvent choice critically influence the purity and yield.
  • The bromine atom on the phenyl ring offers a reactive site for further functionalization, enabling the synthesis of more complex derivatives.
  • Industrial scale-up involves optimization of these parameters to maximize throughput while maintaining product quality.
  • The purity of intermediates like 3-bromo-9H-carbazole significantly affects the overall efficiency of the bicarbazole synthesis.

Chemical Reactions Analysis

Types of Reactions

9-(3-Bromophenyl)-3,9’-Bi-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or DMF.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or hydrocarbon.

    Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

9-(3-Bromophenyl)-3,9’-Bi-9H-carbazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 9-(3-Bromophenyl)-3,9’-Bi-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions. The bromophenyl group enhances its ability to form covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents like adamantane (CzCzPh-mAd) or dibenzofuran (DBFCz2-Ph) enhance thermal stability and reduce aggregation, whereas bromine may increase molecular weight and affect film morphology .

Thermal Properties

Thermal stability is critical for host materials to withstand device fabrication and operation. Selected

Compound Decomposition Temp. (Td) Glass Transition Temp. (Tg) Reference
BCz-nBuPh >350°C 125°C
BCz-tBuPh >350°C 148°C
PhCzBCz Not reported >200°C (inferred from host applications)
SiCzCz >400°C 160°C
This compound Estimated >300°C Likely lower than SiCzCz due to bromine

Key Observations :

  • Alkyl-substituted derivatives (e.g., BCz-tBuPh) exhibit higher Tg values than bromophenyl derivatives, suggesting better amorphous film-forming ability .
  • Bromine’s atomic mass may reduce thermal stability compared to silicon-containing hosts like SiCzCz .

Photophysical and Electrochemical Properties

Compound HOMO (eV) LUMO (eV) ΔEST (eV) PLQY (%) FWHM (nm) Reference
mCPBC -5.89 to -6.02 -3.26 to -3.38 0.17–0.08 90–97 26–30
PhCzBCz -5.8 -2.5 0.11 95 26
BCz-TRZ -5.7 -2.9 0.15 85 28
This compound Estimated -5.9 Estimated -3.0 Not reported Not reported Not reported

Key Observations :

  • ΔEST values <0.2 eV (as in mCPBC and PhCzBCz) are optimal for thermally activated delayed fluorescence (TADF), but bromine’s impact on ΔEST remains unstudied .

Device Performance in OLEDs

Host Material Device Type EQE (%) Lifetime (LT70, hrs) Key Advantages Reference
BCz-tBuPh Phosphorescent 18.5 500 High solubility, thermal stability
SiCzCz Exciplex-based 24.6 1113 High efficiency, long lifetime
CzCzPh-mAd TADF 22.1 800 Enhanced operational stability
DBFCz2-Ph Fluorescent 20.3 650 Superior electron-blocking
This compound Not reported Potential for balanced charge transport

Key Observations :

  • Bromophenyl derivatives are underrepresented in device studies, but analogous hosts like BCz-TRZ achieve EQEs >20% in TADF devices .
  • Bromine’s impact on device lifetime is unclear; bulky groups like adamantane (CzCzPh-mAd) demonstrate superior stability .

Q & A

Q. What experimental controls are critical for reproducibility in synthesis?

  • Methodology : Standardize catalyst purity (CuI >99.9%), solvent drying (molecular sieves for 1,4-dioxane), and reaction monitoring via TLC/HPLC. Recrystallization conditions (e.g., toluene for SiCzCz) must be replicated to ensure consistent sublimation-grade purity (>99%) .

Tables for Key Parameters

Property Value Method Reference
HOMO/LUMO (eV)-5.55 / -1.91CV/DFT
Triplet Energy (ET)2.92 eVPhosphorescence spectroscopy
PLQY in Film97% (deuterated)Integrating sphere
OLED EQE/LT7024.6%/1,113 hrsDevice testing

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